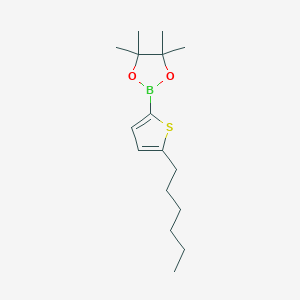

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

概要

説明

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a hexyl group and a dioxaborolane moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a boronic acid or boronic ester and a halogenated thiophene derivative. For example, 3-hexyl-2-thiopheneboronic acid pinacol ester can be used as a starting material .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

化学反応の分析

Types of Reactions

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in cross-coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenes and conjugated polymers.

科学的研究の応用

Structure and Composition

- Molecular Formula : C₁₆H₂₇BO₂S

- Molecular Weight : 294.26 g/mol

- Physical State : Typically appears as a colorless to light yellow transparent liquid .

Key Characteristics

- Solubility : Moderately soluble in organic solvents.

- Stability : Requires storage in an inert atmosphere and away from light to maintain integrity .

Organic Electronics

One of the most promising applications of this compound lies in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

- OLEDs : Research has shown that compounds similar to this compound can enhance the efficiency and stability of OLED devices. The incorporation of boron compounds can improve charge transport properties and photoluminescence efficiency .

- OPVs : In OPVs, this compound acts as an electron donor material. Its unique thiophene structure allows for effective light absorption and charge separation, leading to improved power conversion efficiencies .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties.

Applications

- Polymer Composites : By integrating this compound into polymer matrices, researchers have developed composites with enhanced electrical conductivity and mechanical strength. This is particularly relevant for applications in flexible electronics and sensors .

- Nanomaterials : The compound can be utilized in the synthesis of nanostructured materials that exhibit unique optical and electronic properties. These materials are explored for use in sensors and catalysis .

Medicinal Chemistry

The potential medicinal applications of this compound are being investigated due to its boron content.

Research Insights

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds may exhibit anticancer properties by targeting specific cellular pathways. Further research is needed to elucidate the mechanisms involved and optimize efficacy .

- Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules opens avenues for its use in drug delivery systems. Its incorporation into nanoparticles may enhance the bioavailability of therapeutic agents .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Electronics | OLEDs | Enhanced efficiency and stability |

| OPVs | Improved power conversion efficiency | |

| Materials Science | Polymer Composites | Increased conductivity and strength |

| Nanomaterials | Unique optical/electronic properties | |

| Medicinal Chemistry | Anticancer Activity | Potential therapeutic effects |

| Drug Delivery Systems | Increased bioavailability |

作用機序

The mechanism of action of 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a building block in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is catalyzed by palladium complexes. This process involves the transmetalation of the boronic ester with the palladium catalyst, followed by reductive elimination to form the desired product.

類似化合物との比較

Similar Compounds

3-Hexylthiophene: A thiophene derivative with a hexyl group, commonly used in the synthesis of polythiophenes.

2,5-Dibromo-3-hexylthiophene: A halogenated thiophene used as a precursor in cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: A similar boronic ester with a thiophene ring.

Uniqueness

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a hexyl-substituted thiophene ring and a boronic ester moiety. This combination allows for versatile applications in organic synthesis and materials science, particularly in the development of conjugated polymers with enhanced optoelectronic properties .

生物活性

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities and applications in organic synthesis. This compound features a thiophene ring with a hexyl substituent and a dioxaborolane moiety, which contributes to its reactivity and interaction with biological systems.

- IUPAC Name: this compound

- Molecular Formula: C16H27BO2S

- CAS Number: 917985-54-7

- Molecular Weight: 294.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The boron atom in the dioxaborolane structure enhances its reactivity and facilitates the formation of stable complexes with proteins and enzymes. This interaction can modulate cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

- Enzyme Interaction: The compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Gene Expression Modulation: It influences the transcription of genes associated with cellular metabolism and energy production.

- Cell Signaling Pathway Regulation: Alters signaling cascades that can lead to changes in cell behavior.

In Vitro Studies

Research indicates that this compound exhibits significant effects on cellular metabolism. For instance:

- Cell Viability Assays: Studies have shown that varying concentrations of the compound can either promote or inhibit cell growth in different cell lines.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

Case Studies

-

Case Study on Cancer Cell Lines:

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of B16 melanoma cells. The compound was found to induce apoptosis through the activation of caspase pathways.

-

Neuroprotective Effects:

- Another research effort highlighted its potential neuroprotective properties in neuronal cell cultures exposed to oxidative stress. The compound reduced markers of oxidative damage and improved cell survival rates.

Applications in Research

The unique properties of this compound extend beyond biological activity into fields such as:

- Organic Electronics: Used in the synthesis of conjugated polymers for applications in OLEDs and OPVs.

- Materials Science: Development of new materials with specific optoelectronic properties.

特性

IUPAC Name |

2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-14(20-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZQTJFOKCBQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674705 | |

| Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917985-54-7 | |

| Record name | 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。